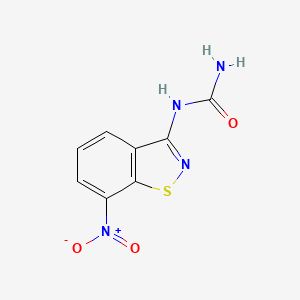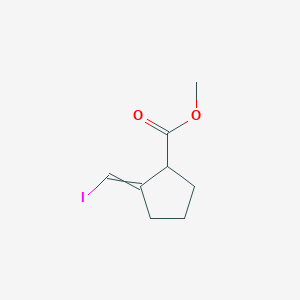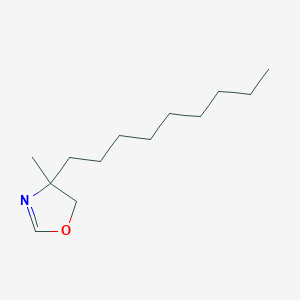
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a nonyl group and a methyl group attached to the oxazole ring. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and results in the formation of oxazolines, which can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazoles often employs continuous flow processes to enhance safety and efficiency. For example, the use of a packed reactor containing manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and ensures high purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in medicinal and industrial applications .
科学的研究の応用
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical compounds for its therapeutic potential.
Industry: Utilized in the production of polymers and as ligands in asymmetric catalysis.
作用機序
The mechanism of action of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, facilitating non-covalent interactions that result in its biological effects . These interactions can modulate various biochemical pathways, leading to its diverse therapeutic activities.
類似化合物との比較
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with similar structural features.
Isoxazoline: An isomer of oxazoline with adjacent oxygen and nitrogen atoms.
Thiazole: A heterocyclic compound with sulfur instead of oxygen.
Uniqueness
4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its nonyl and methyl groups contribute to its lipophilicity and enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
113303-85-8 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
4-methyl-4-nonyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-10-13(2)11-15-12-14-13/h12H,3-11H2,1-2H3 |
InChIキー |
KDOWNJAYVKQLLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1(COC=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
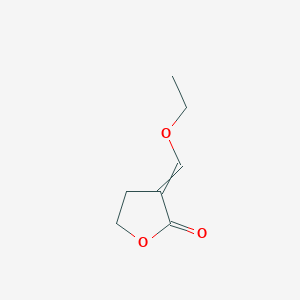
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
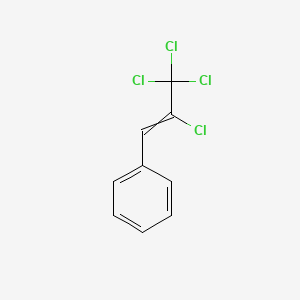

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
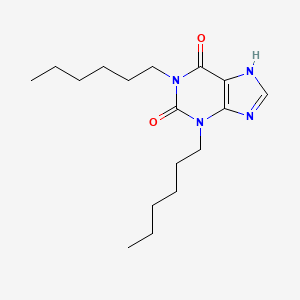
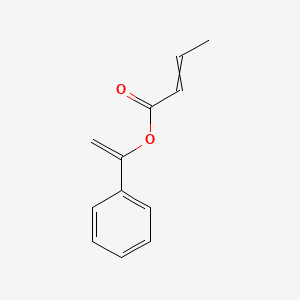
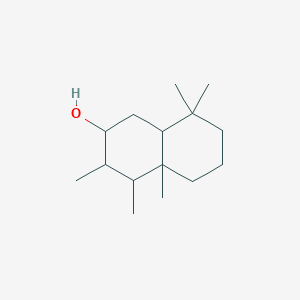
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
